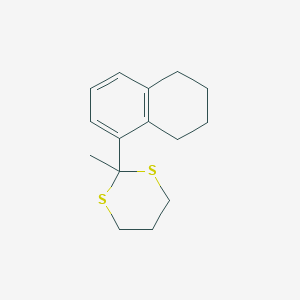![molecular formula C29H36N2O B14281060 1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one CAS No. 119778-02-8](/img/structure/B14281060.png)
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one is an organic compound known for its unique structure and properties It is characterized by the presence of two diethylamino groups attached to phenyl rings, which are connected through a nonatetraenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one typically involves the condensation of 4-(diethylamino)benzaldehyde with appropriate intermediates under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.
化学反应分析
Types of Reactions
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The diethylamino groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Various electrophiles and nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
科学研究应用
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one involves its interaction with molecular targets such as enzymes or receptors. The diethylamino groups and the conjugated system of the nonatetraenone backbone play crucial roles in its activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- 4,4’-Bis(diethylamino)benzophenone
- Michler’s ketone
- 4,4’-Bis(dimethylamino)benzophenone
Uniqueness
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one is unique due to its extended conjugated system and the presence of two diethylamino groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
119778-02-8 |
|---|---|
分子式 |
C29H36N2O |
分子量 |
428.6 g/mol |
IUPAC 名称 |
1,9-bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one |
InChI |
InChI=1S/C29H36N2O/c1-5-30(6-2)27-21-17-25(18-22-27)13-9-11-15-29(32)16-12-10-14-26-19-23-28(24-20-26)31(7-3)8-4/h9-24H,5-8H2,1-4H3 |
InChI 键 |
WXHFXLXISLCKMI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC(=O)C=CC=CC2=CC=C(C=C2)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




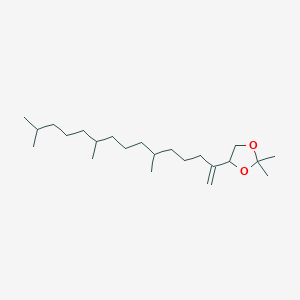
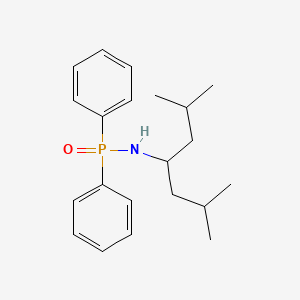



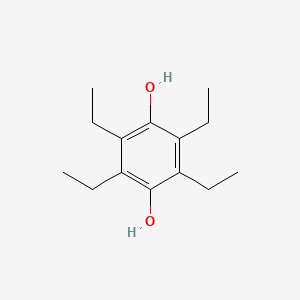
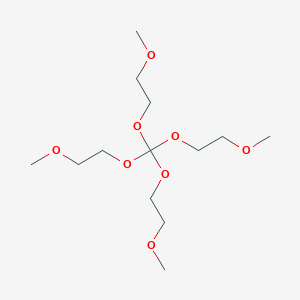

![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

